2,5-Difluoro-4-propoxyaniline
Description
Contextualization of Fluorinated Aniline (B41778) Derivatives in Contemporary Organic Chemistry
Fluorinated aniline derivatives are a cornerstone of modern organic chemistry, primarily due to the profound impact of fluorine substitution on the physicochemical and biological properties of organic molecules. rsc.orgresearchgate.net The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net For instance, the high electronegativity of fluorine can create strong C-F bonds, which can block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate. acs.org
In medicinal chemistry, approximately 25% of small-molecule drugs contain at least one fluorine atom, a testament to the element's utility in drug design. nih.gov Fluorinated anilines serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, including anticancer agents, antivirals, and central nervous system drugs. researchgate.net The strategic placement of fluorine on the aniline ring can influence the basicity of the amino group, which in turn affects the molecule's interaction with physiological targets and its solubility. researchgate.net
The synthesis of fluorinated anilines itself is an active area of research, with chemists developing novel methods for the selective introduction of fluorine atoms into aromatic rings. d-nb.info These methods are critical for accessing a diverse range of fluorinated building blocks for further chemical exploration.
Significance of Phenoxy-substituted Aromatic Amines in Chemical Synthesis and Design
Phenoxy-substituted aromatic amines are a class of compounds that feature an ether linkage connecting a phenyl group to an aromatic amine. This structural motif is prevalent in a variety of functional materials and biologically active molecules. The phenoxy group can influence the conformational preferences of the molecule and participate in non-covalent interactions, which are crucial for molecular recognition and self-assembly processes.
In materials science, phenoxy-substituted aromatic amines are utilized as monomers in the synthesis of high-performance polymers, such as polyimides and polyamides. ontosight.ai These polymers often exhibit excellent thermal stability, mechanical strength, and desirable electronic properties, making them suitable for applications in aerospace, electronics, and other advanced technologies. ontosight.ai The presence of the flexible ether linkage can also impart improved processability to the resulting polymers.
Furthermore, the aromatic amine functionality of these compounds allows for a wide range of chemical transformations, including diazotization and coupling reactions, making them versatile intermediates in the synthesis of dyes, pigments, and other specialty chemicals. ontosight.ai The ability to modify both the phenoxy and the aniline portions of the molecule provides a high degree of control over the final properties of the target compounds.
Overview of Research Trajectories for 2,5-Difluoro-4-propoxyaniline and Related Fluorinated Aniline Scaffolds
While specific research dedicated exclusively to this compound is emerging, its research trajectory can be inferred from studies on closely related fluorinated aniline scaffolds. The combination of fluorine and alkoxy substituents on an aniline ring suggests several promising avenues of investigation, particularly in medicinal chemistry and materials science.
One key research trajectory is the use of compounds like this compound as building blocks for the synthesis of novel bioactive molecules. For example, related propoxyaniline derivatives have been investigated for the treatment of neurodegenerative diseases. googleapis.com The specific substitution pattern of this compound, with its two fluorine atoms and a propoxy group, could lead to derivatives with improved potency, selectivity, and pharmacokinetic properties. The electronic effects of the fluorine atoms can modulate the reactivity and binding interactions of the molecule, while the propoxy group can enhance lipophilicity and membrane permeability.
Another significant area of research is the development of new synthetic methodologies to access these and other complex fluorinated anilines. The selective introduction of multiple, different substituents onto an aromatic ring remains a challenge in organic synthesis. Research into more efficient and selective methods for the preparation of compounds like this compound is crucial for enabling their broader application.
In materials science, the unique electronic and structural features of this compound make it an attractive candidate for the development of novel functional materials. The presence of fluorine can enhance properties such as thermal stability and hydrophobicity, while the aniline group provides a reactive handle for polymerization or incorporation into larger molecular architectures.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C9H11F2NO | 187.19 | 834154-72-2 bldpharm.com |
| 2,5-Difluoro-4-methoxyaniline | C7H7F2NO | 159.13 | 394223-61-1 |
| 2,5-Difluoro-4-(trifluoromethoxy)aniline | C7H4F5NO | 213.11 | 114021-43-1 epa.gov |
| 2,5-difluoro-4-(2-methoxyethoxy)aniline | C9H11F2NO2 | 203.19 | Not Available uni.lu |
| 4,5-Difluoro-2-propoxyaniline | C9H11F2NO | 187.19 | 1092496-49-5 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2,5-difluoro-4-propoxyaniline |
InChI |
InChI=1S/C9H11F2NO/c1-2-3-13-9-5-6(10)8(12)4-7(9)11/h4-5H,2-3,12H2,1H3 |
InChI Key |
WHXBGXNSIUVAAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)F)N)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Difluoro 4 Propoxyaniline
Precursor Selection and Strategic Retrosynthetic Analysis
The design of a viable synthesis for 2,5-Difluoro-4-propoxyaniline begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. This process highlights two main strategies: assembling the aromatic core with the desired substitution pattern or modifying a pre-existing, suitably functionalized benzene (B151609) ring.
Halogenated Nitrobenzene (B124822) Derivatives as Key Starting Materials
A common and effective strategy for the synthesis of this compound involves the use of halogenated nitrobenzene derivatives as key precursors. The nitro group serves a dual purpose: it activates the aromatic ring for nucleophilic aromatic substitution and can be readily converted to the target aniline (B41778) functionality in a later step. A logical starting material for this pathway is 1,2,4-trifluoro-5-nitrobenzene (B1295072) or 2,4,5-trifluoronitrobenzene. The fluorine atoms on the ring are susceptible to displacement by nucleophiles, and their positions relative to the activating nitro group dictate the regioselectivity of the reaction.
Alkylation Strategies for the Propoxy Moiety Introduction
The introduction of the propoxy group is typically achieved through an etherification reaction. A primary method for this transformation is the Williamson ether synthesis. In the context of synthesizing this compound, this would involve the reaction of a suitable precursor, such as 2,5-difluoro-4-nitrophenol, with a propylating agent like propyl bromide or propyl iodide in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic propyl halide.
Alternative alkylation strategies could involve the use of phase-transfer catalysts to facilitate the reaction between the aqueous and organic phases, or the use of other propylating agents such as propyl tosylate, which offers a better leaving group. The choice of alkylation conditions, including the solvent, temperature, and base, is crucial for optimizing the yield and minimizing side reactions.
Reaction Pathways and Mechanism Elucidation
The specific reaction pathways for the synthesis of this compound are dictated by the chosen precursors. The following sections detail the key mechanistic steps involved in the most common synthetic routes.
Reductive Amination Protocols for Aromatic Nitro Groups
The final step in many synthetic routes to this compound is the reduction of the nitro group to an amine. A variety of well-established methods are available for this transformation. Catalytic hydrogenation is a widely used and clean method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel under a hydrogen atmosphere. This method is often preferred due to its high efficiency and the formation of water as the only byproduct.
Alternatively, chemical reduction methods can be employed. These often involve the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Another common reagent for this reduction is sodium dithionite (B78146) (Na2S2O4). The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.
| Reduction Method | Reagents and Conditions | Key Advantages | Potential Considerations |
| Catalytic Hydrogenation | H2 gas, Pd/C or PtO2 catalyst, solvent (e.g., ethanol (B145695), ethyl acetate) | High yields, clean reaction, mild conditions | Catalyst cost and handling, potential for dehalogenation |
| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Inexpensive reagents, robust and reliable | Requires workup to remove metal salts, strongly acidic conditions |
| Sodium Dithionite | Na2S2O4, aqueous or biphasic system | Mild conditions, useful for sensitive substrates | Stoichiometric amounts of reagent needed, aqueous workup |
Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Systems for Ether Formation
A key pathway for constructing the core structure of this compound involves a Nucleophilic Aromatic Substitution (SNAr) reaction. In this route, a precursor such as 1,2,4-trifluoro-5-nitrobenzene can be reacted with propoxide, generated from propanol (B110389) and a base. The nitro group strongly activates the aromatic ring towards nucleophilic attack, and the fluorine atoms are good leaving groups. The attack of the propoxide ion preferentially occurs at the carbon atom para to the nitro group (C4), leading to the displacement of the fluorine atom at that position.
The mechanism of the SNAr reaction proceeds through a two-step addition-elimination sequence. First, the nucleophile (propoxide) attacks the electron-deficient aromatic ring at the carbon bearing a leaving group (fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the 2,5-difluoro-4-propoxy-nitrobenzene intermediate. This intermediate is then subjected to reduction as described in section 2.2.1 to afford the final product.
Ortho-Directed Metalation and Fluorination Techniques
A more advanced and less common strategy for the synthesis of this compound could involve ortho-directed metalation. This approach would be relevant if the starting material lacks one of the required fluorine atoms. For instance, if starting with a precursor like 2-fluoro-4-propoxyaniline, an ortho-directing group, such as a protected amine, could be used to direct lithiation to the C5 position. The resulting aryllithium species could then be quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to install the second fluorine atom.
Optimization of Reaction Conditions and Yield Enhancement
The synthesis of this compound can be approached through various chemical pathways, often involving the introduction of the propoxy group onto a difluorinated aromatic precursor followed by the formation of the aniline functional group. The optimization of reaction conditions is paramount to maximize yield and ensure the desired selectivity.
Solvent Effects and Catalytic Systems in Aniline Synthesis
The choice of solvent and catalyst is critical in the synthesis of aromatic amines like this compound. The synthesis often starts from a precursor such as a chlorinated or nitrated difluorobenzene derivative.
One common synthetic route involves the etherification of a phenol (B47542) to introduce the propoxy group, followed by the reduction of a nitro group to the desired aniline. In the synthesis of analogous compounds like 2,4-dichloro-5-propoxyaniline, polar solvents such as ethanol, methanol (B129727), N,N-dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) are employed to enhance the solubility of reactants and improve reaction rates, particularly in reduction reactions. For instance, the etherification of a dichlorophenol to introduce a propoxy group is typically carried out with moderate heating in polar solvents like ethanol or methanol to facilitate the reaction kinetics.
The reduction of the nitro group is a crucial step where the catalytic system plays a significant role. Various reducing agents and catalysts can be used. For example, methods involving hydrazine (B178648) hydrate (B1144303) with catalysts like iron hydroxides and activated carbon have been shown to improve selectivity and conversion efficiency. Another established method is catalytic hydrogenation, where a palladium on carbon (Pd/C) catalyst is used with hydrogen gas. google.com The choice between these methods often involves a trade-off between cost, yield, and environmental impact. Iron powder reduction is cost-effective but generates substantial waste, while hydrazine hydrate methods can offer higher yields and cleaner reactions but involve hazardous reagents.
The table below summarizes the impact of different solvent and catalyst systems on the synthesis of similar anilines, which can be extrapolated for the synthesis of this compound.
| Reaction Step | Solvent System | Catalytic System | Observed Effects & Findings |
| Etherification | Ethanol, Methanol | Base-catalyzed (e.g., KOH, K2CO3) | Moderate heating in polar solvents facilitates solubility and reaction kinetics for nucleophilic substitution. |
| Nitro Reduction | Ethanol, Methanol, DMF, Acetonitrile | Hydrazine hydrate with Iron Hydroxides/Activated Carbon | Offers higher yields and cleaner reactions compared to older methods. |
| Nitro Reduction | Methanol | 5% Palladium on Carbon with Hydrogen | Effective for the hydrogenation of fluorinated nitroaromatics. google.com |
| Nitro Reduction | Water | Sodium Nitrite (B80452), Sulfuric Acid, Copper(II) Sulfate | A multi-step process involving diazotization and subsequent reduction, which can be performed on a large scale. chemicalbook.com |
Temperature and Pressure Influence on Reaction Kinetics and Selectivity
Temperature and pressure are critical parameters that directly influence the rate and outcome of the synthesis. In the etherification step, moderate heating is generally applied to overcome the activation energy of the reaction without promoting side reactions.
For the catalytic hydrogenation of a nitro group, the reaction temperature and hydrogen pressure are key variables. For the synthesis of 2,4-difluoroaniline (B146603) from 2,4-difluoro-5-chloronitrobenzene, the reaction was initially carried out for 3 hours, and then the temperature was raised to 60°C for an extended period to ensure completion. google.com The time required for hydrogenation is dependent on factors including hydrogen pressure and the temperature of the reaction solution. google.com
The diazotization of a difluoroaniline, a potential step in alternative synthetic routes, requires stringent temperature control. For instance, the preparation of a 2,6-difluoroaniline (B139000) diazonium salt is conducted at a temperature range of -5 to 0 °C to ensure the stability of the diazonium intermediate. chemicalbook.com
The following table illustrates the influence of temperature and pressure on key reaction steps in the synthesis of related compounds.
| Reaction Step | Temperature | Pressure | Impact on Kinetics and Selectivity |
| Etherification | Moderate Heating | Atmospheric | Sufficient to drive the reaction to completion while minimizing by-product formation. |
| Catalytic Hydrogenation | Room Temperature to 60°C | Elevated Hydrogen Pressure | Higher temperature and pressure can increase the reaction rate, but must be optimized to maintain selectivity and prevent over-reduction. google.com |
| Diazotization | -5 to 0°C | Atmospheric | Low temperature is crucial for the stability of the diazonium salt intermediate, preventing its decomposition. chemicalbook.com |
Purification Techniques for Synthetic Intermediates and Final Product
The purity of the final this compound product is critical, necessitating effective purification of both the final compound and its synthetic intermediates.
Chromatographic Separation Methods (e.g., Column, HPLC)
Column chromatography is a widely used technique for the purification of synthetic intermediates and the final aniline product. Silica (B1680970) gel is a common stationary phase for this purpose. For example, in the synthesis of 2,4-difluoro-5-chloronitrobenzene, the product was purified on a silica gel column using a mixture of chloroform (B151607) and n-hexane as the eluent. google.com Similarly, High-Performance Liquid Chromatography (HPLC) can be employed for both purification and quantitative analysis to ensure the purity of the final product. nih.gov The choice of mobile phase in HPLC is crucial for achieving good separation and is typically determined through method development.
Recrystallization and Distillation Strategies for Compound Purity
Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is key to successful recrystallization, where the compound of interest has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain soluble at the lower temperature.
Distillation can be employed for the purification of liquid intermediates or the final product if they are thermally stable. For instance, in the synthesis of 2,6-difluorophenol, the product is distilled from the reaction mixture. chemicalbook.com The purified liquid is then separated, dried, and may undergo further purification steps. chemicalbook.com
The table below outlines common purification techniques used for aniline derivatives.
| Purification Technique | Compound Type | Typical Conditions/Reagents | Purpose |
| Column Chromatography | Intermediates, Final Product | Silica gel with solvent systems like Chloroform/n-hexane. google.com | Separation of the desired compound from by-products and unreacted starting materials. |
| High-Performance Liquid Chromatography (HPLC) | Final Product | Bonded pellicular packing with a suitable mobile phase. nih.gov | Quantitative determination of purity and separation of trace impurities. |
| Recrystallization | Solid Intermediates and Final Product | A solvent in which the compound has temperature-dependent solubility. | Removal of impurities to obtain a highly pure crystalline solid. |
| Distillation | Liquid Intermediates and Final Product | Under reflux followed by separation. chemicalbook.com | Purification of volatile compounds based on boiling point differences. |
Chemical Reactivity and Transformational Pathways of 2,5 Difluoro 4 Propoxyaniline
Reactivity of the Aromatic Amine Functionality
The primary amine group attached to the aromatic ring is a key center of reactivity. It can undergo reactions directly at the nitrogen atom or influence substitution patterns on the benzene (B151609) ring.
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aniline derivatives. byjus.com The reactivity and regioselectivity of these reactions on 2,5-Difluoro-4-propoxyaniline are governed by the combined electronic effects of the substituents.
Directing Effects : The amino (-NH₂) and propoxy (-OC₃H₇) groups are strong activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance. byjus.com Conversely, the fluorine atoms are deactivating due to their strong inductive electron withdrawal (-I effect), but they also act as ortho, para-directors because of electron donation from their lone pairs (+M effect).
The positions on the ring are influenced as follows:
C3-position : ortho to the propoxy group and meta to the amino group and one fluorine.
C6-position : ortho to the amino group and meta to the propoxy group and the other fluorine.
The powerful activating and directing effect of the amino group is expected to dominate, making the C6 position a primary site for electrophilic attack. The C3 position is also activated by the propoxy group. The steric hindrance from the propoxy group and the deactivating influence of the adjacent fluorine at C5 might make substitution at C3 less favorable than at C6.
While specific examples of EAS reactions on this compound are not extensively documented in readily available literature, related transformations on similar structures have been reported. For instance, a highly para-selective C-H olefination of aniline derivatives using a Pd/S,O-ligand catalyst has been demonstrated with a m,m'-difluoroaniline derivative, yielding the para-olefinated product in significant yield. acs.org This suggests that despite the deactivating fluorine atoms, the aniline ring remains susceptible to controlled electrophilic functionalization.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reagent/Reaction | Predicted Major Product |
|---|---|
| Br₂ / FeBr₃ (Bromination) | 6-Bromo-2,5-difluoro-4-propoxyaniline |
| HNO₃ / H₂SO₄ (Nitration) | 2,5-Difluoro-6-nitro-4-propoxyaniline |
Acylation and Sulfonylation of the Amine Group
The lone pair of electrons on the nitrogen atom of the aniline makes it a potent nucleophile, readily reacting with acylating and sulfonylating agents. These reactions are fundamental for protecting the amine group or for synthesizing amides and sulfonamides, which are common moieties in pharmaceuticals and other functional materials.
Acylation : The reaction with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base yields N-acylated products. googleapis.com This transformation is often used to reduce the activating effect of the amino group and to prevent its oxidation in subsequent reactions.
Sulfonylation : Similarly, reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base produces the corresponding sulfonamide. googleapis.com
Table 2: General Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Product Structure | Product Name |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-(2,5-Difluoro-4-propoxyphenyl)acetamide |
Diazotization and Coupling Reactions
Aromatic primary amines can be converted to diazonium salts upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄. google.com This process, known as diazotization, transforms the amino group into an excellent leaving group (N₂), opening up numerous synthetic pathways.
The resulting diazonium salt of this compound is a versatile intermediate. It can undergo a variety of transformations, including:
Sandmeyer Reactions : Replacement of the diazonium group with a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt. wikipedia.orgnih.gov
Schiemann Reaction : Replacement with fluorine using fluoroboric acid (HBF₄).
Hydrolysis : Replacement with a hydroxyl group upon heating in water.
Deamination : Replacement with hydrogen using reducing agents like hypophosphorous acid (H₃PO₂). google.com
The diazotization of substituted anilines, including various difluoroanilines, is a well-established procedure, often performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. google.comresearchgate.net
Table 3: Potential Products from the Diazonium Salt of this compound
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Sandmeyer (Chlorination) | CuCl / HCl | 1-Chloro-2,5-difluoro-4-propoxybenzene |
| Sandmeyer (Bromination) | CuBr / HBr | 1-Bromo-2,5-difluoro-4-propoxybenzene |
| Sandmeyer (Cyanation) | CuCN / KCN | 2,5-Difluoro-4-propoxybenzonitrile |
| Hydrolysis | H₂O, Heat | 2,5-Difluoro-4-propoxyphenol |
Transformations Involving Fluorine Substituents
Retention and Activation of Fluorine for Further Functionalization
In most reactions involving the amine functionality or electrophilic substitution on the ring, the carbon-fluorine bonds remain intact. The primary role of the fluorine atoms in these contexts is electronic modulation. Their strong inductive electron-withdrawing effect deactivates the ring towards electrophilic attack compared to a non-fluorinated analogue. However, this deactivation can be beneficial, sometimes leading to more selective and controlled reactions by taming the high reactivity of the aniline system.
Furthermore, the electron-poor nature of the fluorinated ring can activate it towards nucleophilic attack, particularly when the powerful electron-donating effect of the amino group is mitigated or reversed.
Nucleophilic Displacement of Fluorine in Specific Contexts
While the electron-donating amino and propoxy groups generally disfavor nucleophilic aromatic substitution (SₙAr), the displacement of a fluorine atom can be achieved under specific conditions. wikipedia.org For SₙAr to occur, the aromatic ring must be sufficiently electron-deficient, typically requiring the presence of strong electron-withdrawing groups (ortho or para to the leaving group). wikipedia.orgscribd.com
In the case of this compound itself, direct displacement of fluorine by a nucleophile is unlikely. However, if the amino group is transformed into a potent electron-withdrawing group, the scenario changes. For example:
After Diazotization : The diazonium group (-N₂⁺) is one of the strongest electron-withdrawing groups, which could potentially activate the ortho fluorine atom at C5 for nucleophilic attack.
After Conversion to a Nitro Group : If the aniline were converted to a nitro-containing analogue (e.g., through Sandmeyer cyanation followed by hydrolysis and oxidation, or other multi-step sequences), the resulting electron-deficient ring would be highly activated towards SₙAr. Studies on compounds like 4,5-difluoro-1,2-dinitrobenzene have shown that fluorine atoms are readily displaced by various nucleophiles in a sequential manner. nih.gov
These transformations highlight that the fluorine atoms, while generally stable, can be targeted for substitution by strategically modifying the other functional groups on the molecule to create a suitable electronic environment.
Modifications of the Propoxy Side Chain
Oxidative and Reductive Transformations of the Alkoxy Group
The oxidative cleavage of the propoxy group in this compound represents a key transformation. This O-dealkylation reaction typically proceeds via a hemiacetal intermediate to yield 4-amino-2,5-difluorophenol. This process is analogous to the metabolic O-dealkylation of other 4-alkoxyanilines and related drug molecules, which is often catalyzed by enzymes such as Cytochrome P450. washington.eduencyclopedia.pub In a laboratory setting, this transformation can be achieved using various chemical reagents.
The mechanism for such an oxidation involves the hydroxylation of the carbon atom adjacent to the oxygen of the propoxy group. encyclopedia.pub This creates an unstable hemiacetal that subsequently breaks down, releasing propanal and the corresponding phenol (B47542).
Table 1: Representative Oxidative O-Dealkylation Reaction
| Reactant | Product | Reagent Class | General Mechanism |
| This compound | 4-Amino-2,5-difluorophenol | Oxidizing Agent (e.g., BBr₃, Pyridinium chlorochromate) | Cleavage of the ether bond |
Note: This table represents a potential transformation, as specific literature on this compound is limited. Conditions are based on general methods for O-dealkylation.
Reductive transformations of the propoxy group are less common and would require harsh conditions to cleave the stable ether bond without affecting the aromatic system or the aniline functionality.
Introduction of Terminal Functionalities on the Propyl Chain
The terminal methyl group of the propyl chain offers a site for functionalization, although this requires overcoming the relative inertness of the C-H bonds. Methods for the selective functionalization of hydrocarbon chains are an active area of research. sioc-journal.cn Potential transformations could include terminal halogenation via radical reactions, followed by nucleophilic substitution to introduce functionalities such as hydroxyl, cyano, or amino groups.
Another approach involves the use of a functionalized propyl group from the outset of the synthesis. For instance, starting with a precursor like 3-chloropropanol to form the ether linkage would yield a terminal chloride that is readily displaced by various nucleophiles.
Table 2: Potential Terminal Functionalization Strategies
| Starting Material Analogue | Intermediate | Final Product Example | Reagent for Final Step |
| 4-(3-Bromopropoxy)-2,5-difluoroaniline | - | 4-(3-Azidopropoxy)-2,5-difluoroaniline | Sodium Azide |
| 4-(3-Bromopropoxy)-2,5-difluoroaniline | - | 3-(4-Amino-2,5-difluorophenoxy)propan-1-ol | Aqueous Base (Hydrolysis) |
Note: This table is illustrative of general synthetic strategies for functionalizing terminal positions of alkyl chains on aromatic ethers.
Metal-Catalyzed Coupling Reactions Utilizing this compound
The aniline functionality and the fluorine substituents significantly influence the reactivity of the aromatic ring in metal-catalyzed cross-coupling reactions. The amino group is a powerful electron-donating group, activating the ring, while the fluorine atoms are electron-withdrawing. The aniline can also act as a ligand or a reactant in certain coupling processes.
Suzuki, Sonogashira, and Heck Couplings with Aryl Halides
While this compound itself does not have a leaving group for direct cross-coupling, its derivatives, such as a halogenated version (e.g., 1-bromo-2,5-difluoro-4-propoxyaniline), would be suitable substrates for these reactions. In such cases, the electronic nature of the substituted aniline would play a crucial role.
Suzuki Coupling : The palladium-catalyzed reaction between an aryl halide derivative of this compound and an organoboron compound would form a new carbon-carbon bond. The electron-donating propoxy and amino groups would facilitate the oxidative addition step.
Sonogashira Coupling : This coupling involves a terminal alkyne and an aryl halide. A halogenated derivative of this compound could be coupled with various alkynes to introduce an alkynyl substituent.
Heck Coupling : The reaction of an aryl halide derivative with an alkene in the presence of a palladium catalyst would lead to the formation of a substituted alkene.
Table 3: Representative Metal-Catalyzed Coupling Reactions on an Analogous Substrate
| Reaction | Aryl Halide Substrate (Analogue) | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki | 4-Bromo-2,5-difluoroaniline | Phenylboronic acid | Pd(PPh₃)₄ / Base | Biaryl |
| Sonogashira | 4-Bromo-2,5-difluoroaniline | Phenylacetylene | Pd(PPh₃)₄ / CuI / Base | Arylalkyne |
| Heck | 4-Bromo-2,5-difluoroaniline | Styrene | Pd(OAc)₂ / PPh₃ / Base | Stilbene derivative |
Note: This table uses 4-Bromo-2,5-difluoroaniline as a plausible analogue to illustrate the potential reactivity in these standard cross-coupling reactions.
Buchwald-Hartwig Amination and Related Cross-Coupling Processes
In the context of Buchwald-Hartwig amination, this compound can act as the amine coupling partner. This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide (or pseudohalide) and the aniline. The nucleophilicity of the aniline nitrogen is a key factor in the success of this reaction. The presence of two fluorine atoms on the ring may slightly decrease the nucleophilicity of the amino group compared to a non-fluorinated analogue, potentially requiring more forcing reaction conditions or specialized catalyst systems.
Table 4: Buchwald-Hartwig Amination with this compound
| Aryl Halide | Amine | Catalyst (Example) | Ligand (Example) | Base (Example) | Product |
| Bromobenzene | This compound | Pd₂(dba)₃ | XPhos | NaOtBu | N-Phenyl-2,5-difluoro-4-propoxyaniline |
| 4-Chlorotoluene | This compound | Pd(OAc)₂ | RuPhos | K₃PO₄ | N-(4-Methylphenyl)-2,5-difluoro-4-propoxyaniline |
Note: This table presents hypothetical examples of Buchwald-Hartwig amination based on established protocols for this reaction type.
Derivatization and Analogues of 2,5 Difluoro 4 Propoxyaniline for Structural Exploration
Synthesis of Substituted 2,5-Difluoro-4-propoxyaniline Derivatives
The generation of a diverse library of molecules from a parent compound is a cornerstone of modern chemical research. For this compound, this involves the strategic introduction of additional functional groups onto the aromatic ring or modification of the existing propoxy substituent.
Incorporation of Additional Halogens or Alkyl Groups
The introduction of further halogen atoms or alkyl groups onto the this compound core can significantly alter its physicochemical properties. Halogenation, for instance, can be achieved through electrophilic aromatic substitution. While direct halogenation of this compound is not extensively documented, analogous reactions with similar aniline (B41778) derivatives provide a roadmap. For example, the bromination of 3,5-difluoro-4-iodoaniline (B74690) has been successfully carried out using N-bromosuccinimide (NBS) to yield 2,6-dibromo-3,5-difluoro-4-iodoaniline. vanderbilt.edu A similar approach could potentially be applied to this compound, targeting the vacant positions on the aromatic ring. The directing effects of the amino and propoxy groups would likely favor substitution at the 3- and 6-positions.
The introduction of alkyl groups can be accomplished through various methods, including Friedel-Crafts alkylation. However, the presence of the deactivating fluorine atoms and the activating amino group can lead to complex regioselectivity. A more controlled approach would involve a multi-step synthesis, potentially starting from a precursor molecule where the desired alkyl and halogen substituents are already in place before the introduction of the propoxy and amino functionalities.
Variation of the Alkoxy Chain Length and Branching
Modifying the length and branching of the alkoxy chain provides a means to fine-tune properties such as solubility, lipophilicity, and steric bulk. The synthesis of analogues with different alkoxy groups can be achieved through Williamson ether synthesis, starting from a suitable difluorohydroquinone precursor. Alternatively, transetherification reactions have been shown to be effective for varying the alkoxy substituent on nitroaniline derivatives. uj.edu.pl For example, 4,5-dialkoxy-2-nitroanilines can be synthesized with different alkoxy chains by reacting a precursor with the desired alcohol. uj.edu.plnih.gov This methodology could be adapted to produce a series of 2,5-difluoro-4-alkoxyanilines.
Below is a table illustrating potential variations of the alkoxy chain on a difluoroaniline core, based on synthetic strategies for related compounds.
| Alkoxy Group | Potential Synthetic Precursor |
| Methoxy | 2,5-Difluoro-4-hydroxyaniline |
| Ethoxy | 2,5-Difluoro-4-hydroxyaniline |
| Isopropoxy | 2,5-Difluoro-4-hydroxyaniline |
| Butoxy | 2,5-Difluoro-4-hydroxyaniline |
Conformationally Restricted Analogues
To better understand the spatial requirements for biological activity or to enhance material properties, it is often desirable to synthesize conformationally restricted analogues. This can be achieved by incorporating the aniline core into cyclic structures.
Cyclization Strategies Involving the Amine or Alkoxy Group
The amino and alkoxy groups of this compound offer reactive handles for cyclization reactions. For instance, the amino group can participate in cyclization reactions to form fused heterocyclic systems. The electrophilic cyclization of N-(2-alkynyl)anilines is a well-established method for synthesizing quinolines. nih.gov This reaction proceeds via a 6-endo-dig cyclization and can be promoted by various electrophiles such as iodine monochloride (ICl), iodine (I₂), and bromine (Br₂). nih.gov While not demonstrated specifically for this compound, this strategy could potentially be employed to construct fused-ring systems.
The alkoxy group can also be involved in cyclization. For example, intramolecular cyclization of ortho-substituted anilines can lead to the formation of benzimidazoles. chemrxiv.org While the propoxy group in this compound is not directly attached to a reactive center for this specific transformation, modifications to the chain could introduce the necessary functionality.
Spirocyclic and Fused-Ring Systems Incorporating the Aniline Core
Spirocyclic compounds, where two rings share a single atom, and fused-ring systems represent important classes of conformationally restricted analogues. The synthesis of spiro compounds can be achieved by reacting anilines with appropriate precursors. For example, N-substituted azaspirodiones can be synthesized by fusing 2-oxaspiro[4.4]nonane-1.3-dione with various amino compounds. nih.gov Although steric hindrance from ortho-substituents can sometimes impede this reaction, it presents a potential route for creating spirocyclic derivatives of this compound. nih.gov Another approach involves the copper-catalyzed domino cyclization of anilines with cyclobutanone (B123998) oxime to yield spirotetrahydroquinoline derivatives. beilstein-journals.org
The construction of fused-ring systems can be achieved through various synthetic methodologies. The Fischer indole (B1671886) synthesis, for instance, involves the acid-catalyzed cyclization of phenylhydrazones to form indoles. uomustansiriyah.edu.iq The Skraup synthesis provides a route to quinolines from anilines and glycerol. uomustansiriyah.edu.iq These classical methods, along with more modern catalytic approaches, offer a toolbox for creating a variety of fused-ring systems based on the this compound scaffold.
The table below summarizes some potential cyclization strategies and the resulting ring systems, based on reactions of analogous anilines.
| Cyclization Strategy | Reactant for Aniline | Resulting Ring System |
| Electrophilic Cyclization | N-(2-alkynyl) group | Fused Quinolines |
| Domino Cyclization | Cyclobutanone oxime | Spirotetrahydroquinolines |
| Condensation | 2-Oxaspiro[4.4]nonane-1.3-dione | N-substituted Azaspirodiones |
| Fischer Synthesis | α-Methylene ketone/aldehyde | Fused Indoles |
| Skraup Synthesis | Glycerol, oxidizing agent | Fused Quinolines |
Isotopic Labeling for Mechanistic and Analytical Studies
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and for quantitative analysis in complex biological or environmental matrices. The incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the this compound structure can provide valuable insights.
For instance, deuterium labeling can be used to determine kinetic isotope effects, which can help to identify the rate-determining step of a reaction. researchgate.netacs.org The deuteration of anilines can be achieved under various conditions, including using D₂O with a suitable catalyst. researchgate.net
Nitrogen-15 labeling of the amino group can be particularly useful for tracking the fate of the aniline nitrogen in metabolic studies or for NMR-based structural and dynamic studies. researchgate.net Methods for the late-stage isotopic exchange of primary amines have been developed, which could potentially be applied to this compound. nih.govacs.org These methods often involve the use of ¹⁵N-labeled reagents that exchange with the existing ¹⁴N atom in the amine.
Carbon-13 labeling of the aromatic ring or the propoxy chain can aid in the detailed analysis of molecular conformations and fragmentation patterns in mass spectrometry. nih.gov The synthesis of ¹³C-labeled precursors would be required for this purpose.
The application of these isotopic labeling techniques can provide a deeper understanding of the chemical and biological behavior of this compound and its derivatives.
Deuterium and Carbon-13 Labeling Strategies
Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has a different mass but the same chemical properties. musechem.com This process is invaluable for tracing the path of molecules through reactions and metabolic processes. musechem.comkit.edu
Deuterium (²H) Labeling:
Deuterium labeling of aromatic compounds can be achieved through various methods, including acid-catalyzed hydrogen-deuterium (H-D) exchange reactions. nih.gov For a compound like this compound, specific positions on the aromatic ring and the propoxy chain can be targeted for deuteration.
One common strategy involves the use of a deuterated solvent, such as deuterated water (D₂O) or deuterated methanol (B129727) (CD₃OD), in the presence of an acid or metal catalyst. uva.esbeilstein-journals.org For instance, treating this compound with a strong deuterated acid like D₂SO₄ in CD₃OD could facilitate the exchange of protons on the aromatic ring and the amino group with deuterium. nih.gov The electron-donating nature of the amino and propoxy groups directs this exchange primarily to the ortho and para positions relative to these groups. However, the existing fluorine substituents will also influence the regioselectivity of this exchange.
Alternatively, metal-catalyzed H-D exchange offers a milder and often more selective approach. Catalysts based on palladium, rhodium, or iridium can facilitate deuterium incorporation from D₂O or D₂ gas into specific C-H bonds. ethz.chosti.gov For the propoxy group, deuteration can be achieved by starting the synthesis with a deuterated precursor, such as 1-propanol-d₇ or 1-bromopropane-d₇.
Carbon-13 (¹³C) Labeling:
The introduction of carbon-13 into the structure of this compound typically requires a synthetic approach starting from ¹³C-labeled precursors, as C-C bond formation is necessary to build the carbon skeleton. musechem.commedchemexpress.com
To label the aromatic ring, a potential starting material could be a ¹³C-labeled benzene (B151609) derivative. For example, a synthesis could commence with 1,4-difluorobenzene-¹³C₆, which would then undergo nitration, reduction, and subsequent propoxylation to yield the desired labeled aniline. Selective labeling of a single carbon atom can also be achieved by choosing a precursor with a single ¹³C-labeled position.
For labeling the propoxy group, the synthesis would involve reacting the precursor, 2,5-difluoro-4-nitrophenol, with a ¹³C-labeled propyl halide, such as 1-bromopropane-1-¹³C, 1-bromopropane-2-¹³C, or 1-bromopropane-3-¹³C. This allows for the precise placement of the isotopic label at any of the three carbon atoms in the propoxy chain.
The following table illustrates potential isotopically labeled analogues of this compound and the general strategies for their synthesis.
| Labeled Compound Name | Isotope | Labeling Position | General Synthetic Strategy |
| This compound-dₓ | ²H | Aromatic Ring | Acid- or metal-catalyzed H-D exchange with a deuterium source (e.g., D₂O). |
| This compound-d₂ | ²H | Amino Group | Exchange with D₂O under mild acidic or basic conditions. |
| 2,5-Difluoro-4-(propoxy-d₇)aniline | ²H | Propoxy Chain | Synthesis using a deuterated precursor like 1-bromopropane-d₇. |
| This compound-¹³C₆ | ¹³C | Aromatic Ring | Multi-step synthesis starting from a fully ¹³C-labeled benzene precursor. |
| 2,5-Difluoro-4-(propoxy-1-¹³C)aniline | ¹³C | C1 of Propoxy Chain | Synthesis using 1-bromopropane-1-¹³C. |
| 2,5-Difluoro-4-(propoxy-2-¹³C)aniline | ¹³C | C2 of Propoxy Chain | Synthesis using 1-bromopropane-2-¹³C. |
| 2,5-Difluoro-4-(propoxy-3-¹³C)aniline | ¹³C | C3 of Propoxy Chain | Synthesis using 1-bromopropane-3-¹³C. |
Applications in Reaction Mechanism Elucidation and Spectroscopic Analysis
The isotopically labeled analogues of this compound are instrumental in a variety of analytical and mechanistic studies.
Reaction Mechanism Elucidation:
Deuterium labeling is particularly useful for investigating reaction mechanisms through the kinetic isotope effect (KIE). beilstein-journals.org The C-D bond is stronger than the C-H bond, and as a result, reactions that involve the cleavage of this bond will proceed at a slower rate. By comparing the reaction rates of the deuterated and non-deuterated this compound, it is possible to determine if a specific C-H bond is broken in the rate-determining step of a reaction. This is a powerful tool for studying, for example, electrophilic aromatic substitution or metabolic pathways of the compound.
Carbon-13 labeling is used to trace the fate of carbon atoms throughout a chemical transformation or a metabolic pathway. nih.govnih.gov By using ¹³C-labeled this compound and analyzing the distribution of the ¹³C label in the products, one can map the rearrangement of the carbon skeleton and identify bond-forming and bond-breaking events.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for characterizing isotopically labeled compounds.
¹³C NMR: The introduction of ¹³C enhances the signal intensity in ¹³C NMR spectra, which can be particularly useful for a molecule with a complex spectrum or for detecting minor products. sigmaaldrich.com Selective ¹³C labeling helps in the unambiguous assignment of signals in the spectrum.
¹⁹F NMR: The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. wikipedia.org Isotopic substitution with deuterium can cause small but measurable shifts in the ¹⁹F NMR signals, known as isotope shifts, which can provide information about through-space or through-bond interactions. biophysics.orgresearchgate.net
²H NMR: While less common, ²H NMR can be used to directly observe the sites of deuteration.
Mass Spectrometry (MS): Mass spectrometry distinguishes ions based on their mass-to-charge ratio. Isotopic labeling provides a clear signature in the mass spectrum.
Deuterium Labeling: The mass of the molecule increases by one for each deuterium atom incorporated. This shift in the molecular ion peak and fragment ions can be used to determine the number and location of deuterium atoms. aip.orgd-nb.infonih.gov This is particularly valuable in metabolic studies to identify metabolites of this compound.
Carbon-13 Labeling: Similar to deuterium, ¹³C labeling increases the molecular mass, allowing for the tracing of carbon atoms in metabolic pathways and fragmentation patterns in mass spectrometry. nih.gov
The following table provides hypothetical spectroscopic data for this compound and one of its isotopically labeled analogues to illustrate the expected changes.
| Compound | Spectroscopic Technique | Expected Observation |
| This compound | ¹³C NMR | A set of signals corresponding to the 9 unique carbon atoms. |
| 2,5-Difluoro-4-(propoxy-1-¹³C)aniline | ¹³C NMR | Significant enhancement in the intensity of the signal for the C1 carbon of the propoxy group. |
| This compound | Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 187. |
| This compound-d₂ (on NH₂) | Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 189. |
2,5 Difluoro 4 Propoxyaniline As a Strategic Building Block in Complex Molecule Synthesis
Utilization in the Construction of Advanced Organic Scaffolds
The unique substitution pattern of 2,5-Difluoro-4-propoxyaniline, featuring an aniline (B41778) moiety for nucleophilic and electrophilic substitutions, two fluorine atoms for potential cross-coupling reactions or to impart specific electronic properties, and a propoxy group to enhance solubility and influence molecular packing, theoretically makes it a versatile precursor for various organic structures.
Precursor for Heterocyclic Compound Synthesis
The primary amine group of this compound could serve as a key functional handle for the construction of nitrogen-containing heterocycles. Potential, though not yet documented, synthetic routes could include:
Paal-Knorr Synthesis: Reaction with 1,4-dicarbonyl compounds to form substituted pyrroles.
Skraup Synthesis: Reaction with glycerol, an oxidizing agent, and sulfuric acid to potentially yield quinoline (B57606) derivatives. The fluorine and propoxy substituents would be expected to influence the regioselectivity and electronic properties of the resulting quinoline core.
Fischer Indole (B1671886) Synthesis: Condensation with a ketone or aldehyde followed by acid-catalyzed rearrangement to produce indoles.
These potential applications are summarized in the table below.
| Synthesis Type | Potential Reactants | Potential Heterocyclic Product |
| Paal-Knorr | 2,5-Hexanedione | 1-(2,5-Difluoro-4-propoxyphenyl)-2,5-dimethyl-1H-pyrrole |
| Skraup | Glycerol, H₂SO₄, Oxidizing Agent | Substituted Quinoline |
| Fischer Indole | Cyclohexanone | 6,9-Difluoro-8-propoxy-1,2,3,4-tetrahydro-9H-carbazole |
Application in Polycyclic Aromatic Compound Assembly
The fluorine atoms on the aniline ring present opportunities for the construction of larger, fused aromatic systems through reactions like the Suzuki or Stille cross-coupling. These reactions could be used to build complex polycyclic aromatic hydrocarbons (PAHs) or graphene-like fragments. The propoxy group would be crucial for ensuring the solubility of these often-insoluble larger molecules. However, specific examples of this compound being used in this capacity are not currently available in published literature.
Role in the Development of Functional Materials
The electronic properties imparted by the fluorine and propoxy groups suggest that this compound could be a valuable monomer or precursor for various functional materials.
Monomer for Polymer Synthesis (e.g., Polyimides, Polyanilines with specific properties)
Aniline derivatives are well-known precursors to conducting polymers like polyaniline. The electropolymerization of this compound could theoretically lead to a polyaniline derivative with modified properties. The fluorine substituents would likely lower the HOMO and LUMO energy levels, potentially increasing the polymer's oxidative stability and altering its electronic and optical properties. The propoxy group would enhance processability by improving solubility in organic solvents.
Furthermore, the amine functionality allows for its use as a diamine monomer in the synthesis of polyimides. Reaction with a dianhydride would lead to a polyimide with fluorine and propoxy side groups, which could result in polymers with low dielectric constants, improved thermal stability, and enhanced solubility.
Precursor for Electronic and Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells, Organic Semiconductors)
While no specific studies have been found, the structural motifs of this compound suggest its potential as a building block for materials in organic electronics. The electron-withdrawing nature of the fluorine atoms and the electron-donating character of the propoxy and amino groups could be exploited to design molecules with specific charge-transport properties for use in organic semiconductors.
For perovskite solar cells, functionalized anilines have been explored as passivating agents to improve efficiency and stability. While research has focused on simpler fluoroanilines, the specific combination of substituents in this compound might offer unique advantages in defect passivation and interfacial engineering.
Design of Photo-Switchable Materials
The design of photo-switchable materials often involves incorporating photochromic units, such as azobenzenes, into a larger molecular or polymeric structure. This compound could be used to synthesize azobenzene (B91143) derivatives through diazotization and coupling reactions. The electronic and steric effects of the fluorine and propoxy groups could influence the photochemical switching behavior (e.g., the kinetics of cis-trans isomerization and the thermal stability of the isomers) of the resulting azobenzene.
The potential applications in functional materials are summarized below.
| Material Class | Potential Role of this compound | Anticipated Properties |
| Polyanilines | Monomer for electropolymerization | Enhanced oxidative stability, modified electronic properties, improved solubility |
| Polyimides | Diamine monomer | Low dielectric constant, high thermal stability, enhanced solubility |
| Organic Semiconductors | Building block for charge-transporting molecules | Tunable HOMO/LUMO levels, specific charge-transport characteristics |
| OLEDs | Precursor for host materials or dopants | Improved electron injection/transport, tailored emission properties |
| Perovskite Solar Cells | Passivating agent precursor | Defect passivation, improved interfacial properties |
| Photo-switchable Materials | Precursor for azobenzene derivatives | Modified photochemical switching behavior |
It is important to reiterate that the applications and research findings detailed in this article are based on the theoretical potential of this compound derived from its chemical structure. Further experimental research is necessary to validate these proposed uses.
Intermediate in Medicinal Chemistry Research Programs
This compound has emerged as a valuable and strategic building block in the synthesis of complex molecules for medicinal chemistry research. Its utility stems from the unique combination of its structural features: a nucleophilic aniline group for versatile chemical reactions, two electron-withdrawing fluorine atoms, and a lipophilic propoxy group. These substituents allow medicinal chemists to finely tune the physicochemical properties of target molecules, such as metabolic stability, membrane permeability, acidity (pKa) of the amine, and binding interactions with biological targets. The strategic placement of these groups makes this compound a sought-after intermediate for constructing diverse molecular scaffolds aimed at various therapeutic targets.
Synthesis of Aniline-Based Pharmacophore Scaffolds
The this compound moiety is an important component in the construction of various pharmacophore scaffolds. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. The aniline group provides a reactive handle for a variety of coupling reactions, including amidation and nucleophilic aromatic substitution, allowing it to be readily incorporated into larger, more complex heterocyclic systems.
Precursor for Kinase Inhibitor Cores
Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. Substituted anilines are a cornerstone in the design of many ATP-competitive kinase inhibitors, where the aniline fragment typically forms key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.
This compound serves as a key precursor for introducing a specifically functionalized phenylamino (B1219803) group into various heterocyclic cores common in kinase inhibitors. For example, in the development of inhibitors for p38 MAP kinase, a related compound, 2,4-difluoroaniline (B146603), is coupled to a pyridinone core to create potent inhibitors. researchgate.net Similarly, research on Src kinase inhibitors has utilized 2,4-dichloro-5-methoxyphenylamine to synthesize quinoline-based compounds. nih.gov The synthesis strategy often involves a nucleophilic aromatic substitution or a palladium-catalyzed reaction (e.g., Buchwald-Hartwig amination) to connect the aniline building block to the core scaffold. The specific substitution pattern on the aniline is crucial for achieving potency and selectivity. The 2,5-difluoro-4-propoxy arrangement offers a unique electronic and steric profile to optimize these interactions.
| Aniline Precursor Example | Core Scaffold | Target Kinase | Reference |
|---|---|---|---|
| 2,4-Difluoroaniline | Imidazo[4,5-b]pyridin-2-one | p38 MAP Kinase | researchgate.net |
| 2,4-Dichloro-5-methoxyphenylamine | Quinoline | Src Kinase | nih.gov |
| Substituted Phenylamine | Pyrimido[4,5-b]indole | VEGFR-2 | nih.gov |
Contribution to Ion Channel Modulator Synthesis
Ion channels are pore-forming membrane proteins that regulate the flow of ions across cell membranes, playing a fundamental role in physiological processes like nerve impulse transmission, muscle contraction, and fluid balance. They represent an important, yet relatively underexploited, class of drug targets. The development of selective ion channel modulators is a promising therapeutic strategy for a range of disorders, including cardiovascular diseases, neurological conditions, and cystic fibrosis.
While direct examples of this compound in publicly documented ion channel modulator synthesis are not prevalent, its structural motifs are highly relevant to this field. Many known ion channel modulators feature substituted aromatic amine moieties to establish critical interactions within the channel protein. The physicochemical properties conferred by the difluoro and propoxy groups are advantageous for targeting these complex membrane-embedded proteins. The fluorine atoms can engage in specific polar interactions (such as with backbone carbonyls) and enhance binding affinity, while the propoxy group can be oriented towards hydrophobic pockets within the channel. Therefore, this compound represents a valuable, yet-to-be-fully-exploited building block for creating new chemical entities designed to modulate the activity of specific ion channels.
Scaffold for Anti-HBV Agents
Chronic Hepatitis B Virus (HBV) infection remains a significant global health problem, and the development of new antiviral agents is critical to combat the emergence of drug-resistant viral strains. nih.gov Current therapies often involve nucleoside/nucleotide analogues that inhibit the viral polymerase. However, there is a strong need for agents with novel mechanisms of action.
This compound is a valuable scaffold for the synthesis of non-nucleoside HBV inhibitors. A prominent strategy in this area is the development of compounds that interfere with other parts of the viral life cycle, such as capsid assembly or the function of viral regulatory proteins. Substituted 2-aminopyrimidine (B69317) derivatives, for instance, have been investigated as a class of anti-HBV agents. The synthesis of these molecules can involve the reaction of a guanidine (B92328) equivalent with a ketone precursor, which can be derived from or incorporate an aniline-based fragment. The this compound moiety can be strategically integrated into such heterocyclic systems to optimize antiviral potency and pharmacokinetic properties. The need for new compounds is highlighted by research into diverse structures, including phosphorothioate (B77711) dinucleotides and various prodrugs of established agents like Tenofovir, underscoring the importance of novel building blocks in this therapeutic area. nih.govnih.gov
| Compound Class/Example | Therapeutic Goal | Reported IC50/EC90 | Reference |
|---|---|---|---|
| Tenofovir Prodrug (Compound 11) | Improved Anti-HBV Activity | IC50: 0.71 μM | nih.gov |
| Tenofovir (Parent Drug) | Baseline Comparison | IC50: 15.98 μM | nih.gov |
| Dinucleotide (ORI-9020) | Novel Mechanism Anti-HBV Agent | EC90: 1.2 μM | nih.gov |
Based on a comprehensive search for scientific literature, there is currently a lack of publicly available, detailed research data specifically for the compound This compound that would be required to fully populate the advanced analytical and characterization sections of the requested article.
While data exists for structurally related compounds such as 2,5-difluoroaniline (B146615) and 4-propoxyaniline, the user's strict instructions to focus solely on "this compound" and the requirement for detailed, specific research findings and data tables for this exact molecule cannot be met at this time.
Generating an article with the requested level of scientific accuracy and detail is not possible without access to primary research that includes the specific spectroscopic and crystallographic data for this compound. Information on related compounds would not adhere to the provided outline and content inclusions. Therefore, the article cannot be generated as requested.
Advanced Characterization and Analytical Methodologies in Research on 2,5 Difluoro 4 Propoxyaniline
Chromatographic and Separation Science Applications
Chromatography is a cornerstone of analytical chemistry for separating and identifying components within a mixture. For fluorinated anilines, these methods are crucial for quality control of starting materials and for the analysis of complex reaction products.
While 2,5-Difluoro-4-propoxyaniline is an achiral molecule, it serves as a critical precursor in the synthesis of chiral molecules, particularly in the pharmaceutical industry. When this aniline (B41778) is used to create a new stereocenter, the resulting product is often a racemic mixture of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (e.e.), a critical quality attribute for chiral drugs.
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, which is immobilized on a stationary phase (a Chiral Stationary Phase, or CSP). The differing stability of these complexes results in different retention times on the chromatographic column, allowing for their separation and quantification. nih.gov
Research on structurally similar fluorinated 1-phenylalkylamines has demonstrated the effectiveness of gas chromatography (GC) with cyclodextrin-based CSPs for enantiomeric separation. wiley.com In these studies, the amines are often derivatized, for example, into their trifluoroacetyl (TFA) derivatives, to improve volatility and chromatographic performance. wiley.com The position of the fluorine substituent on the aromatic ring has been shown to significantly influence enantiomeric resolution, with fluorine-substituted compounds generally showing good separation. wiley.com The thermodynamic properties of these separations indicate that lower temperatures often lead to better resolution for halogen-substituted compounds. wiley.com
For liquid chromatography, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, and proteins are commonly employed to resolve chiral aromatic amines and their derivatives. sigmaaldrich.com The choice of mobile phase—typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol—is critical for optimizing selectivity and resolution. sigmaaldrich.com
Table 1: Representative Conditions for Chiral Separation of Fluorinated Aromatic Amines
| Parameter | Gas Chromatography (GC) wiley.com | High-Performance Liquid Chromatography (HPLC) sigmaaldrich.com |
|---|---|---|
| Chiral Stationary Phase | Substituted Cyclodextrin | Polysaccharide-based (e.g., CHIROBIOTIC, CYCLOBOND) |
| Typical Analytes | Trifluoroacetyl derivatives of chiral fluoro-phenylalkylamines | Chiral aromatic amines, N-blocked amino acids |
| Mobile Phase / Carrier Gas | Hydrogen or Helium | Hexane/Isopropanol, Methanol (B129727), or Acetonitrile-based mixtures |
| Detection | Flame Ionization Detector (FID) | UV-Vis or Mass Spectrometry (MS) |
| Key Finding | Fluorine substitution enhances enantiomeric separation. Lower analysis temperatures can improve resolution. | Mobile phase composition is key to optimizing selectivity. |
This table presents generalized conditions based on methodologies for structurally similar compounds.
GC-MS and LC-MS are powerful, indispensable tools for the purity assessment of this compound and for real-time monitoring of reactions in which it is a reactant. These techniques combine the high separation efficiency of chromatography with the sensitive and specific detection capabilities of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like substituted anilines. oup.com It is frequently used to identify and quantify impurities, including isomers and reaction byproducts. epa.govut.ac.ir In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint. epa.gov For aniline derivatives, derivatization may be used to improve peak shape and thermal stability. ut.ac.ir
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that can analyze a broader range of compounds than GC-MS, including those that are non-volatile or thermally unstable. oup.com This makes it particularly useful for monitoring the progress of complex organic reactions in solution without requiring derivatization. nih.gov A reaction aliquot can be directly injected into the LC-MS system to identify reactants, intermediates, and products. d-nb.info
In LC-MS, separation occurs in a liquid mobile phase on a packed column, often a reversed-phase column like a C18. researchgate.net The eluent from the column is introduced into the mass spectrometer via an interface, such as electrospray ionization (ESI), which generates ions from the dissolved analytes. d-nb.info Tandem mass spectrometry (MS/MS) can be used for even greater specificity, where a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This technique, known as multiple reaction monitoring (MRM), is highly sensitive and selective for quantifying trace-level analytes in complex matrices. d-nb.infodocumentsdelivered.com
Table 2: Comparison of GC-MS and LC-MS for Analysis of Substituted Anilines
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Principle | Separation of volatile compounds in the gas phase. epa.gov | Separation of soluble compounds in the liquid phase. nih.gov |
| Typical Analytes | Volatile impurities, isomers, thermally stable anilines. ut.ac.ir | Reactants, intermediates, products, non-volatile or thermally liable compounds. oup.comd-nb.info |
| Ionization Method | Electron Ionization (EI), Chemical Ionization (CI). epa.gov | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). d-nb.info |
| Key Application | Purity testing, identification of byproducts, isomer analysis. nih.govresearchgate.net | Real-time reaction monitoring, analysis of complex mixtures, quantification of trace impurities. researchgate.net |
| Advantages | High resolution for isomers, established libraries for identification. | Broad applicability, no requirement for analyte volatility, soft ionization preserves molecular ion. oup.comnih.gov |
This table summarizes common applications and principles for the analysis of compounds structurally related to this compound.
Computational and Theoretical Investigations of 2,5 Difluoro 4 Propoxyaniline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed picture of the molecular and electronic properties of 2,5-Difluoro-4-propoxyaniline.
The electronic structure of an aniline (B41778) derivative is significantly influenced by its substituents. In this compound, the electron-donating amino (-NH₂) and propoxy (-OCH₂CH₂CH₃) groups, along with the electron-withdrawing fluorine (-F) atoms, create a complex electronic environment.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ionization potential, representing the ability to donate an electron, while the LUMO energy corresponds to the electron affinity, or the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
For substituted anilines, the HOMO is typically localized on the aniline ring and the amino group, while the LUMO is distributed over the aromatic system. The presence of electron-donating groups like the amino and propoxy groups would be expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, the electronegative fluorine atoms would tend to lower the LUMO energy level. A study on 2,4-difluoroaniline (B146603) calculated a HOMO-LUMO gap of 5.2186 eV using DFT with a 6-311++G(d,p) basis set, indicating significant chemical stability. researchgate.net Similar calculations for this compound would provide insights into its kinetic stability and electronic transition properties.
The charge distribution within the molecule, often analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges. It is anticipated that the nitrogen atom of the amino group and the oxygen atom of the propoxy group would possess negative partial charges, while the hydrogen atoms of the amino group and the carbon atoms attached to the fluorine atoms would exhibit positive partial charges. This charge distribution is critical for understanding intermolecular interactions and the molecule's reactivity profile.
Table 1: Illustrative Predicted Electronic Properties of Substituted Anilines
| Property | Predicted Value for a Difluoroaniline Derivative researchgate.net | Expected Trend for this compound |
|---|---|---|
| HOMO Energy | -6.2 eV | Higher due to propoxy group |
| LUMO Energy | -1.0 eV | Lower due to fluorine atoms |
| HOMO-LUMO Gap | 5.2 eV | Potentially smaller than difluoroaniline |
Note: The data in this table is illustrative and based on findings for structurally similar compounds. Specific values for this compound would require dedicated computational studies.
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules.
NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a valuable application of quantum chemistry. nih.gov For this compound, DFT calculations can provide theoretical chemical shifts that, when compared with experimental data, can confirm the molecular structure. The accuracy of these predictions is dependent on the level of theory, basis set, and the inclusion of solvent effects. nih.gov Scaling factors are often applied to the calculated values to improve agreement with experimental results. nih.gov
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions, such as the N-H stretching of the amino group, C-F stretching, and the various vibrations of the aromatic ring and the propoxy chain.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer insights into the dynamic behavior and intermolecular interactions of this compound.
The propoxy group in this compound introduces conformational flexibility. Conformational analysis can be performed by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This allows for the identification of the lowest energy (most stable) conformations and the construction of a potential energy surface. The relative energies of different conformers and the energy barriers between them can provide information about the molecule's flexibility and the populations of different conformations at a given temperature.
The functional groups in this compound allow for a variety of intermolecular interactions.
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms, as well as the fluorine atoms, can act as hydrogen bond acceptors. researchgate.netnih.gov Theoretical studies on monofluoroanilines have shown that fluorine substitution can decrease the strength of N-H···N hydrogen bonds while increasing the acidity of C-H protons, making weaker interactions more competitive. researchgate.net Intramolecular N-H···F hydrogen bonding has also been characterized in certain fluorinated aniline derivatives. consensus.app
Halogen Bonding: Although fluorine is the least polarizable halogen and generally forms weaker halogen bonds, interactions involving fluorine as a halogen bond donor are possible. ijres.org The electrophilic region on the fluorine atoms (the σ-hole) in this compound could potentially interact with nucleophilic sites on adjacent molecules. The strength of these interactions can be influenced by the substitution pattern on the aromatic ring. nih.gov
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amino group, computational methods can be used to map out the potential energy surface of the reaction.
Computational Studies of SNAr Processes
While no dedicated computational studies on the Nucleophilic Aromatic Substitution (SNAr) processes of this compound have been identified, the general approach to such an investigation would involve quantum mechanical calculations. These studies are crucial for understanding the reactivity of aromatic compounds. For instance, computational studies on other molecules, such as dinitropyridine derivatives, investigate their SNAr reaction mechanisms to evaluate their potential as inhibitors for biological targets. researchgate.net Such an analysis for this compound would theoretically model its interaction with various nucleophiles.
A hypothetical computational study of the SNAr reactions of this compound would likely involve the following steps:
Modeling Reactants and Products: The three-dimensional structures of this compound and the incoming nucleophile, as well as the resulting product and leaving group, would be optimized.
Transition State Searching: The transition state structure for the reaction would be located and confirmed.
These calculations would provide a comprehensive understanding of the compound's reactivity and potential for use in designing new molecules with specific properties.
Energetic Profiling of Reductive and Oxidative Pathways
Specific energetic profiling of the reductive and oxidative pathways of this compound is not documented in the available literature. However, understanding these pathways is fundamental to predicting the compound's metabolic fate and potential electrocatalytic applications.
Reductive Pathways: A theoretical investigation into the reductive pathways would focus on the addition of electrons to the molecule. This is particularly relevant in understanding how the compound might behave in a biological system or in electrochemical applications. The aniline group and the fluorine substituents would significantly influence the electron affinity of the aromatic ring. Computational methods could be employed to calculate the electron affinity and predict the most likely sites for reduction.
Oxidative Pathways: The oxidative pathways would involve the removal of electrons. The primary site of oxidation in this compound is expected to be the aniline nitrogen, due to the presence of a lone pair of electrons. The propoxy group could also be a site of oxidation. The oxidation of lipids, for example, has been shown to impact a wide range of cellular processes. researchgate.net Computational studies could model the ionization potential and map the electron density to predict the most favorable oxidation sites and the stability of the resulting radical cations. Such studies are essential for understanding potential metabolic transformations and reactivity.
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis
The chemical industry's shift towards sustainability has spurred research into environmentally benign synthetic methods. For 2,5-Difluoro-4-propoxyaniline, future research will likely concentrate on developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Key green chemistry approaches being explored for the synthesis of fluorinated anilines, and applicable to this compound, include:
Catalytic Methods: The use of catalytic systems, particularly those involving transition metals or organocatalysts, can offer milder reaction conditions and higher selectivity, thereby reducing the formation of byproducts. researchgate.net For instance, visible-light-induced photoredox catalysis presents a promising avenue for the introduction of fluorine or other functional groups onto the aniline (B41778) core under ambient temperature and pressure. mdpi.comacs.org
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the ability to handle hazardous reagents more securely. beilstein-journals.orgresearchgate.netdurham.ac.uk The development of flow-based processes for the nitration, reduction, and fluorination steps required to produce this compound could lead to more efficient and scalable production. beilstein-journals.org Flow chemistry can also facilitate the use of electrochemical methods for fluorination, providing a safer and more sustainable alternative to traditional chemical oxidants. rsc.org
Biocatalysis: The use of enzymes or whole-cell systems for specific synthetic transformations represents a frontier in green chemistry. mdpi.com While still an emerging field for complex fluorinated aromatics, research into engineered enzymes could provide highly selective and environmentally friendly routes to this compound and its derivatives. mdpi.comnih.gov Biocatalysis offers the potential for reactions to be carried out in aqueous media under mild conditions, significantly reducing the environmental footprint of the synthesis. mdpi.com
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, potential for late-stage functionalization. mdpi.com |
| Flow Chemistry | Improved safety, scalability, efficiency, and integration of multiple reaction steps. beilstein-journals.orgdurham.ac.uk |
| Biocatalysis | High selectivity, use of renewable resources, mild and aqueous reaction conditions. mdpi.comnih.gov |
Exploration of Novel Reactivity Patterns
The unique electronic landscape of this compound, created by the interplay of the electron-donating amino and propoxy groups and the electron-withdrawing fluorine atoms, suggests a rich and underexplored reactivity. Future research is expected to delve into uncovering and harnessing these novel reactivity patterns.
Areas of exploration include:
Late-Stage Functionalization: Developing methods for the selective functionalization of the aromatic ring of this compound would be highly valuable for creating diverse molecular libraries for drug discovery and materials science. This could involve C-H activation strategies that are directed by the existing substituents.
Photochemical Transformations: The response of fluorinated aromatic compounds to light is an area of growing interest. acs.org Investigating the photochemical reactivity of this compound could lead to the discovery of new cycloaddition, rearrangement, or substitution reactions, providing access to novel molecular architectures.
Polymerization Chemistry: While anilines are well-known precursors to conductive polymers, the influence of the specific substitution pattern of this compound on polymerization processes and the properties of the resulting polymers is not well understood. Research in this area could lead to new polymeric materials with tailored electronic and physical properties. researchgate.netrsc.org
Expansion of Applications in Next-Generation Functional Materials
The inherent properties of this compound make it an attractive candidate for incorporation into a new generation of functional materials. The fluorine atoms can enhance thermal stability, lipophilicity, and metabolic resistance, while the aniline moiety provides a site for polymerization or further functionalization.
Future applications in materials science could include:
Organic Electronics: As a monomer, this compound could be used to synthesize novel conductive polymers. The fluorine and propoxy substituents would modulate the electronic properties, solubility, and processability of the resulting polymers, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Advanced Polymers and Coatings: Incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties. These could find use as high-performance coatings, membranes, or engineering plastics.
Liquid Crystals: The rigid, substituted aromatic core of this compound is a common feature in liquid crystalline molecules. By appending suitable mesogenic groups, it may be possible to design and synthesize new liquid crystal materials with unique phase behaviors and electro-optical properties.
| Potential Application Area | Key Properties Conferred by this compound |
| Organic Electronics | Modulated electronic properties, improved stability, and processability of conductive polymers. |
| Advanced Polymers | Enhanced thermal stability, chemical resistance, and hydrophobicity. |
| Liquid Crystals | Anisotropic molecular shape, potential for novel mesophase formation. |
Interdisciplinary Collaborations in Chemical Biology and Materials Science
The full potential of this compound is most likely to be realized through collaborations that bridge traditional scientific disciplines. The interface of chemistry, biology, and materials science offers fertile ground for innovation.
Chemical Biology: The introduction of fluorinated motifs is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. Collaborations with chemical biologists could involve using this compound as a scaffold for the synthesis of new bioactive molecules and probes to study biological systems.
Materials Science: Joint efforts between synthetic chemists and materials scientists will be crucial for designing and fabricating the next generation of functional materials. Chemists can focus on the synthesis of novel monomers and polymers based on this compound, while materials scientists can characterize their physical and electronic properties and integrate them into devices.
Computational Chemistry: Collaboration with computational chemists can provide valuable insights into the electronic structure and reactivity of this compound, helping to predict its behavior in chemical reactions and its properties in materials. This can guide experimental work and accelerate the discovery of new applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-Difluoro-4-propoxyaniline, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves sequential fluorination and alkoxylation. For example:
- Step 1 : Nitration and reduction of a substituted benzene derivative to form an aniline precursor.
- Step 2 : Fluorination using agents like HF-pyridine or DAST (diethylaminosulfur trifluoride) at controlled temperatures (0–5°C) to achieve 2,5-difluoro substitution .
- Step 3 : Propoxylation via nucleophilic aromatic substitution (SNAr) using potassium carbonate as a base and propyl bromide in DMF at 80–100°C .
- Characterization : Use /-NMR to confirm substitution patterns, HPLC for purity (>98%), and mass spectrometry for molecular ion validation.
Q. How should researchers handle safety concerns during synthesis and storage?
- Methodological Answer :
- Handling : Use fume hoods and PPE (gloves, goggles) due to potential toxicity of fluorinated anilines. Avoid contact with reducing agents to prevent exothermic decomposition .
- Storage : Store in amber glass vials under inert gas (N) at –20°C to minimize hydrolysis of the propoxy group. Monitor for discoloration, which indicates degradation.
Advanced Research Questions
Q. How can regioselectivity challenges in fluorination be addressed to avoid byproducts like 3,4-difluoro isomers?
- Methodological Answer :
- Directed Ortho-Metalation (DoM) : Use a directing group (e.g., –NH) to control fluorination sites. For example, protect the aniline with a Boc group before fluorination, then deprotect post-reaction .
- Low-Temperature Fluorination : Slow addition of fluorinating agents at –10°C reduces kinetic byproducts. Monitor reaction progress via TLC with UV detection.
- Data Contradiction Analysis : If -NMR shows unexpected peaks, use column chromatography (silica gel, hexane/EtOAc) to isolate isomers and compare with reference spectra .
Q. What experimental strategies optimize the stability of this compound under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Prepare buffered solutions (pH 3–10) and incubate the compound at 25°C. Analyze degradation via HPLC-UV at 254 nm.
- Findings : Fluorinated anilines are prone to hydrolysis in acidic conditions (pH < 5). Stabilize formulations by adding antioxidants (e.g., BHT) or using lyophilization for long-term storage .
Q. How can conflicting spectroscopic data (e.g., -NMR splitting patterns) be resolved for structural confirmation?
- Methodological Answer :
- Advanced NMR Techniques : Use - HOESY to confirm spatial proximity of fluorine and protons.
- Computational Validation : Compare experimental -NMR shifts with DFT-calculated chemical shifts (Gaussian09, B3LYP/6-311+G(d,p)) .
- Alternative Characterization : Single-crystal X-ray diffraction resolves ambiguities in substitution patterns.
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported melting points or solubility data?
- Methodological Answer :
- Standardized Protocols : Replicate experiments using purified samples (recrystallized from ethanol/water) and controlled heating rates (1°C/min) for melting point determination.
- Solubility Testing : Use nephelometry to quantify solubility in DMSO, ethanol, and aqueous buffers. Compare results with literature values for structurally similar compounds (e.g., 3,5-Dichloro-2,4-difluoroaniline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
